VH032-PEG2-NH2 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VH 032 amide-PEG2-amine is a functionalized von-Hippel-Lindau (VHL) protein ligand. It is commonly used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins by hijacking the cell’s natural protein degradation machinery . This compound incorporates an E3 ligase ligand and a polyethylene glycol (PEG) linker, making it ready for conjugation to a target protein ligand .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 amide-PEG2-amine involves multiple steps, starting from the functionalization of the VHL ligand. The process typically includes the following steps:
Functionalization of VHL Ligand: The VHL ligand is functionalized with a PEG linker and a terminal amine group.
Conjugation: The functionalized VHL ligand is then conjugated to a target protein ligand using suitable solvents and reaction conditions.
Industrial Production Methods
Industrial production methods for VH 032 amide-PEG2-amine are not widely documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for large-scale production, such as the use of automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
VH 032 amide-PEG2-amine primarily undergoes conjugation reactions, where it is linked to other molecules, such as target protein ligands. This compound can also participate in substitution reactions due to the presence of functional groups like amines and PEG linkers .
Common Reagents and Conditions
Reagents: Common reagents include solvents like dimethyl sulfoxide (DMSO) and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions are conjugates of VH 032 amide-PEG2-amine with target protein ligands. These conjugates are used in the development of PROTACs .
Scientific Research Applications
VH 032 amide-PEG2-amine has a wide range of applications in scientific research:
Mechanism of Action
VH 032 amide-PEG2-amine exerts its effects by binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG linker allows for the conjugation of the VHL ligand to a target protein ligand, enabling the formation of a PROTAC .
Comparison with Similar Compounds
Similar Compounds
VH 032 amide-PEG2-acid: Similar to VH 032 amide-PEG2-amine but with a terminal carboxyl group instead of an amine group.
VH 032 amide-PEG3-acid: Contains a longer PEG linker compared to VH 032 amide-PEG2-amine.
Pomalidomide-PEG2-CO2H: Another PROTAC building block with a different ligand and linker structure.
Uniqueness
VH 032 amide-PEG2-amine is unique due to its specific functionalization, which allows for efficient conjugation to target protein ligands. This makes it a valuable tool in the development of PROTACs and the study of protein degradation pathways .
Biological Activity
VH032-PEG2-NH2 (dihydrochloride) is a synthetic compound that functions as a ligand-linker conjugate for E3 ubiquitin ligases, particularly within the framework of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the selective degradation of target proteins, thereby modulating cellular pathways relevant to various diseases, notably cancer. Its unique structure combines a von Hippel-Lindau (VHL) ligand with a polyethylene glycol (PEG) linker, enhancing solubility and biological activity.
Chemical Structure and Properties
The molecular formula for VH032-PEG2-NH2 (dihydrochloride) is C28H43Cl2N5O6S, with a molecular weight of 612.18 g/mol. The compound features an amine group (-NH2) that allows for nucleophilic substitution reactions, making it versatile for conjugation with other biomolecules. The presence of chloride ions contributes to its reactivity under specific conditions, facilitating hydrolysis or displacement reactions.
VH032-PEG2-NH2 operates primarily through its interaction with E3 ligases, which are crucial components of the ubiquitin-proteasome system (UPS). This system tags proteins for degradation, thus regulating various cellular processes. The mechanism can be summarized as follows:
- Binding : VH032-PEG2-NH2 binds to the VHL E3 ligase.
- Recruitment : It recruits target proteins to the E3 ligase complex.
- Ubiquitination : Target proteins are tagged with ubiquitin molecules.
- Degradation : The polyubiquitinated proteins are recognized by the 26S proteasome and degraded.
Biological Activity and Applications
Research indicates that VH032-PEG2-NH2 exhibits significant biological activity in promoting targeted protein degradation. Its applications primarily include:
- Cancer Therapy : By degrading oncoproteins, VH032-PEG2-NH2 can potentially inhibit tumor growth and progression.
- Drug Discovery : It serves as a valuable tool in identifying new therapeutic targets through its ability to modulate protein levels.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
(S,R,S)-AHPC-PEG2-NH2 hydrochloride | E3 Ligase Ligand-Linker | Similar VHL ligand structure |
(S,R,S)-VL285 Phenol-PEG2-NH2 | E3 Ligase Ligand-Linker | Contains a phenolic group instead of an amine |
VH032 amide-PEG2-amine | Amine-Based Ligand | Different linker length and functional groups |
The specificity and effectiveness of VH032-PEG2-NH2 in inducing protein degradation have been validated through various studies employing interaction assays such as co-immunoprecipitation and mass spectrometry.
Case Studies
Several studies have highlighted the efficacy of VH032-PEG2-NH2 in different contexts:
- Targeting HIF-1α : Research has shown that VH032-PEG2-NH2 effectively degrades hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer cell survival under low oxygen conditions. This degradation leads to reduced tumor growth in preclinical models.
- Application in PROTAC Development : VH032-PEG2-NH2 has been utilized in developing PROTACs targeting various proteins involved in cancer progression, showcasing its versatility and potential in therapeutic applications.
Properties
Molecular Formula |
C28H43Cl2N5O6S |
---|---|
Molecular Weight |
648.6 g/mol |
IUPAC Name |
1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H |
InChI Key |
JHDIGXLPWYVAKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.